3-(4-Bromophenyl)-3-(carbamoylamino)propanoic acid
Overview
Description
3-(4-Bromophenyl)-3-(carbamoylamino)propanoic acid is a chemical compound characterized by its bromophenyl group and a carbamoylamino functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Bromophenyl)-3-(carbamoylamino)propanoic acid typically involves multiple steps, starting with the bromination of phenylpropanoic acid derivatives. The reaction conditions often require the use of strong brominating agents under controlled temperatures to ensure the selective introduction of the bromine atom at the para-position of the phenyl ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactions using continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature and pressure, to optimize yield and purity. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 3-(4-Bromophenyl)-3-(carbamoylamino)propanoic acid can undergo various chemical reactions, including:
Oxidation: The bromophenyl group can be oxidized to form phenolic derivatives.
Reduction: The carbamoylamino group can be reduced to form amines.
Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles, such as sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed:
Oxidation: 4-Bromophenol
Reduction: this compound amine derivatives
Substitution: 3-(4-Hydroxyphenyl)-3-(carbamoylamino)propanoic acid or 3-(4-Aminophenyl)-3-(carbamoylamino)propanoic acid
Scientific Research Applications
3-(4-Bromophenyl)-3-(carbamoylamino)propanoic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
3-(4-Bromophenyl)-3-(carbamoylamino)propanoic acid can be compared with other similar compounds, such as:
3-(4-Bromophenyl)propanoic acid: Lacks the carbamoylamino group.
3-(4-Hydroxyphenyl)propanoic acid: Contains a hydroxyl group instead of bromine.
3-(4-Aminophenyl)propanoic acid: Contains an amino group instead of bromine.
Uniqueness: The presence of both the bromophenyl and carbamoylamino groups in this compound makes it unique compared to its analogs. This combination of functional groups allows for diverse chemical reactivity and potential biological activity.
Comparison with Similar Compounds
3-(4-Bromophenyl)propanoic acid
3-(4-Hydroxyphenyl)propanoic acid
3-(4-Aminophenyl)propanoic acid
This comprehensive overview highlights the significance of 3-(4-Bromophenyl)-3-(carbamoylamino)propanoic acid in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.
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Properties
IUPAC Name |
3-(4-bromophenyl)-3-(carbamoylamino)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O3/c11-7-3-1-6(2-4-7)8(5-9(14)15)13-10(12)16/h1-4,8H,5H2,(H,14,15)(H3,12,13,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSFQMVYFEVKJTG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CC(=O)O)NC(=O)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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